molecular formula C15H18N4O B2739824 N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine CAS No. 2034460-54-1

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine

Cat. No.: B2739824
CAS No.: 2034460-54-1
M. Wt: 270.336
InChI Key: GYCIFIQQBXDEDP-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring fused with a pyrimidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazepine derivatives, including N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine, typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the benzoxazepine core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)pyrimidin-4-amine stands out due to its unique combination of a benzoxazepine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18(2)14-7-8-16-15(17-14)19-9-10-20-13-6-4-3-5-12(13)11-19/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCIFIQQBXDEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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